1-Methylhistamine 1-Methylhistamine 1-Methylhistamine, also known as H137, belongs to the class of organic compounds known as 2-arylethylamines. These are primary amines that have the general formula RCCNH2, where R is an organic group. 1-Methylhistamine is slightly soluble (in water) and a very strong basic compound (based on its pKa). 1-Methylhistamine has been found in human bone marrow and brain tissues, and has also been detected in most biofluids, including urine, blood, feces, and cerebrospinal fluid. Within the cell, 1-methylhistamine is primarily located in the cytoplasm. 1-Methylhistamine participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and 1-methylhistamine can be biosynthesized from S-adenosylmethionine and histamine through the action of the enzyme histamine N-methyltransferase. In addition, 1-Methylhistamine can be converted into methylimidazole acetaldehyde; which is catalyzed by the enzyme amine oxidase [flavin-containing] a. In humans, 1-methylhistamine is involved in the histidine metabolism pathway. 1-Methylhistamine is also involved in the metabolic disorder called the histidinemia pathway.
N(tele)-methylhistamine is a primary amino compound that is the N(tele)-methyl derivative of histamine. It has a role as a human metabolite and a mouse metabolite. It is a member of imidazoles and a primary amino compound. It derives from a histamine. It is a conjugate base of a N(tele)-methylhistaminium.
Brand Name: Vulcanchem
CAS No.: 501-75-7
VCID: VC21347668
InChI: InChI=1S/C6H11N3/c1-9-4-6(2-3-7)8-5-9/h4-5H,2-3,7H2,1H3
SMILES: CN1C=C(N=C1)CCN
Molecular Formula: C6H11N3
Molecular Weight: 125.17 g/mol

1-Methylhistamine

CAS No.: 501-75-7

Cat. No.: VC21347668

Molecular Formula: C6H11N3

Molecular Weight: 125.17 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-Methylhistamine - 501-75-7

CAS No. 501-75-7
Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
IUPAC Name 2-(1-methylimidazol-4-yl)ethanamine
Standard InChI InChI=1S/C6H11N3/c1-9-4-6(2-3-7)8-5-9/h4-5H,2-3,7H2,1H3
Standard InChI Key FHQDWPCFSJMNCT-UHFFFAOYSA-N
SMILES CN1C=C(N=C1)CCN
Canonical SMILES CN1C=C(N=C1)CCN

Chemical Properties and Structure

1-Methylhistamine (C₆H₁₁N₃) is characterized by a molecular weight of 125.1716 and possesses distinct structural properties that define its biochemical behavior . The compound exhibits an achiral stereochemistry with no defined stereocenters, giving it a neutral charge and specific chemical interaction profile within biological systems . Its chemical structure is represented by the SMILES notation CN1C=NC(CCN)=C1, indicating a methylated imidazole ring with an aminoethyl substituent .

Physical and Molecular Characteristics

The table below summarizes the key physical and molecular characteristics of 1-methylhistamine:

PropertyValue
Molecular FormulaC₆H₁₁N₃
Molecular Weight125.1716
StereochemistryACHIRAL
Defined Stereocenters0/0
E/Z Centers0
Charge0
Optical ActivityNONE
CAS Number501-75-7

These properties contribute to the compound's ability to function within biological systems and interact with various receptors and enzymes involved in histamine metabolism pathways .

Biochemical Role and Metabolism

1-Methylhistamine is an integral component of the histidine metabolism pathway, serving as a direct metabolite of histamine. The compound is formed when histamine undergoes methylation, primarily through the action of histamine N-methyltransferase (HNMT), which transfers a methyl group to the imidazole ring of histamine .

Tissue Distribution and Biological Presence

This compound is widely distributed throughout the body and can be detected in various biological matrices. Research has confirmed its presence in:

  • Biofluids: Cerebrospinal fluid (CSF), urine, feces, and blood

  • Tissues: Bone marrow, brain (particularly in regions with high histaminergic neuron activity), and mast cells

The widespread distribution of 1-methylhistamine reflects its importance in histamine regulation throughout multiple body systems, with particularly significant roles in neurological, immunological, and gastrointestinal processes .

Detection and Measurement Methods

Modern analytical techniques have enabled precise quantification of 1-methylhistamine in various biological samples, facilitating its use as a biomarker in research and clinical applications.

Analytical Techniques

Several sophisticated analytical methods have been developed for the detection and quantification of 1-methylhistamine:

  • Ultra-performance liquid chromatography (UPLC) with time-of-flight mass spectrometry, particularly effective for analysis in hair samples

  • Gas chromatography-mass spectrometry (GC-MS) assays for determination in canine urine specimens and fecal extracts

  • Reversed-phase high-performance liquid chromatography (HPLC) for analysis alongside histidine and urocanic acid isomers

These methods provide researchers with powerful tools to measure 1-methylhistamine concentrations across diverse sample types with high sensitivity and specificity.

Clinical Significance and Biomarker Applications

The utility of 1-methylhistamine as a biomarker spans several clinical areas, with significant applications in inflammatory condition assessment and, more recently, exercise physiology.

Inflammatory Conditions

1-Methylhistamine has demonstrated particular value as a marker for inflammatory conditions affecting the gastrointestinal tract:

  • Inflammatory Bowel Disease (IBD): During disease development and active phases, 1-methylhistamine concentrations increase significantly, potentially providing a non-invasive marker for disease activity

  • Intestinal Inflammation: Experimental studies in canine models have confirmed that 1-methylhistamine can effectively serve as a biomarker for intestinal inflammation in chronic gastrointestinal diseases

These applications highlight the compound's role as an indicator of histaminergic activity associated with inflammatory processes, offering potential diagnostic and monitoring capabilities.

Exercise Physiology Applications

Recent research has expanded the application of 1-methylhistamine into the field of exercise physiology:

  • Novel biomarker for histamine response to exercise, offering advantages over more invasive measurement techniques

  • Potential surrogate measure for post-exercise vasodilation processes

  • Correlation with femoral artery blood flow and vascular conductance following both aerobic and resistance exercise

This emerging application addresses the challenges of tracking histamine responses during and after exercise, which previously required invasive methods such as intramuscular microdialysis or arteriovenous catheterization .

Research Developments in Exercise Science

The exploration of 1-methylhistamine as a biomarker in exercise physiology represents an innovative approach to understanding histamine's role in exercise adaptation.

Recent Study Findings

A recent investigation at the University of Oregon examined the relationship between urinary 1-methylhistamine and exercise responses in trained individuals:

  • Study participants included healthy, trained individuals (1 female, 5 males; age 22±4 years; BMI 24.3±1.9 kg·m²)

  • Participants demonstrated considerable aerobic capacity (VO₂peak: 51.8±7.7 ml·kg⁻¹·min⁻¹) and strength (back squat 1-RM: 1.66)

  • Researchers hypothesized that urinary 1-methylhistamine production would increase following exercise and correlate positively with post-exercise femoral artery blood flow and vascular conductance

This research reflects the growing interest in utilizing 1-methylhistamine as a practical biomarker for histamine-related exercise physiology research.

Neurological and Psychiatric Research Applications

The role of 1-methylhistamine extends into neurological and psychiatric research, where it helps elucidate histaminergic system function in various conditions.

Histaminergic Activity in Neurological Conditions

Multiple studies have investigated 1-methylhistamine's utility in assessing histaminergic activity in neurological disorders:

  • Hepatic Encephalopathy: Research has explored whether N-tele methylimidazoleacetic acid (t-MeImAA), a downstream metabolite of 1-methylhistamine, could serve as a marker of histaminergic activity in this condition

  • Seizure Behavior: Studies examining brain histamine turnover in relation to seizure behaviors have included 1-methylhistamine analysis

  • Schizophrenia: Investigations into the role of the central histaminergic system in schizophrenia have involved measurement of 1-methylhistamine and related metabolites

These applications highlight the compound's value in understanding the complex role of histamine in neurological function and dysfunction.

Alcohol-Related Research

Several studies have examined histaminergic neurotransmission in relation to alcohol consumption and preference:

  • Alterations in histaminergic neurotransmission, including changes in 1-methylhistamine levels, have been observed in multiple cortical areas of alcoholics

  • Decreased histamine-stimulated phosphoinositide hydrolysis has been noted in cerebral cortex samples from rat lines selectively bred for high alcohol preference

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